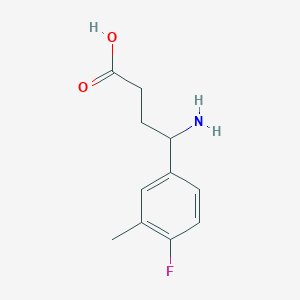

4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid

Description

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

4-amino-4-(4-fluoro-3-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H14FNO2/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15) |

InChI Key |

PTOHBKXMFRPLBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CCC(=O)O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

- (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (C₁₀H₁₁FNO₂, MW 197.21): Differs in the position of the amino group (3 vs. 4) and lacks the methyl group on the phenyl ring. Exhibits stereochemical specificity (R-configuration), which may influence binding to chiral biological targets . Used in studies of amino acid transporters due to its structural mimicry of endogenous amino acids .

- (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride (C₁₁H₁₂F₃NO₂·HCl, MW 283.68): Features a trifluoromethyl group (CF₃) at the phenyl para position instead of fluorine and methyl. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in drug design for improved bioavailability . The hydrochloride salt form increases solubility for in vitro assays .

Backbone Modifications

- 4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic acid (C₁₁H₁₀F₃NO₃, MW 261.20): Replaces the amino group with a ketone and introduces a succinamic acid linkage. Serves as an intermediate in synthesizing enzyme inhibitors, particularly targeting proteases or kinases . The absence of the amino group reduces basicity, altering its interaction with charged biological targets .

- 3-Amino-4-phenylbutanoic acid (C₁₀H₁₃NO₂, MW 179.22): Lacks fluorine and methyl substituents on the phenyl ring.

Biological Activity

4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid is a fluorinated amino acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a butanoic acid moiety, an amino group, and a substituted phenyl group containing both fluorine and methyl groups, exhibits properties that may influence its interactions with biological systems.

- Molecular Formula : C₁₁H₁₃FNO₂

- Molecular Weight : 196.22 g/mol

The presence of the fluorine atom is significant; it enhances lipophilicity and may improve metabolic stability, which are desirable traits in drug development.

Biological Activity Overview

Research indicates that 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid may exhibit various biological activities, particularly in the realms of neurotransmission and potential therapeutic applications. Its structural similarity to neurotransmitters suggests possible roles in modulating neurotransmission processes. The compound has been investigated for its anticonvulsant and anxiolytic effects, indicating its potential utility in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Its structural characteristics allow it to interact with neurotransmitter receptors, potentially influencing synaptic transmission.

- Enzyme Interaction : Computational studies suggest significant interactions with enzymes involved in metabolic pathways, which could lead to therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid:

- Neuroprotective Effects : In vitro studies have shown that compounds with similar structures often exhibit neuroprotective effects. This suggests that 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid may also possess such properties, although specific experimental data is still emerging.

- Anticonvulsant Activity : Preliminary research indicates that this compound may have anticonvulsant properties, making it a candidate for further exploration in the treatment of epilepsy.

- Anxiolytic Effects : Due to its ability to modulate neurotransmitter systems, there is potential for this compound to be developed into an anxiolytic agent.

Comparative Analysis with Related Compounds

To understand the unique biological properties of 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid, it is useful to compare it with similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-Amino-3-phenylbutanoic acid | Different position of the amino group | Variations in biological activity due to structure |

| 4-Amino-4-(2-methylphenyl)butanoic acid | Substitution on the phenyl ring | May exhibit different pharmacological profiles |

| 4-Amino-4-(4-chlorophenyl)butanoic acid | Presence of chlorine instead of fluorine | Potentially different interactions with targets |

This table illustrates how variations in structure can lead to differing biological activities and pharmacological profiles, emphasizing the importance of specific functional groups in determining the behavior of these compounds within biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, including catalytic hydrogenation of nitro intermediates or reductive amination of keto-acid precursors. For example, enantioselective synthesis may involve chiral catalysts to control stereochemistry . Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, and structural confirmation is achieved via H/C NMR and FT-IR spectroscopy to verify functional groups (e.g., amino and carboxylic acid moieties) .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR reveals proton environments (e.g., aromatic protons from the 4-fluoro-3-methylphenyl group at δ 7.2–7.5 ppm, and α-amino protons at δ 3.1–3.4 ppm). F NMR confirms the fluorine substituent .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) determines molecular weight (e.g., [M+H] at m/z 240.12) .

- X-ray Crystallography : Resolves absolute configuration, critical for chiral variants .

Q. What is the biological significance of this compound in early-stage research?

- Methodological Answer : The compound’s amino acid backbone and fluorinated aromatic group suggest potential as a bioactive scaffold. Preliminary assays include:

- Enzyme Inhibition Studies : Test interactions with GABA transaminase or decarboxylase using spectrophotometric assays .

- Cellular Uptake : Radiolabeled analogs (e.g., C-labeled) track permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) affect bioactivity, and how can they be resolved?

- Methodological Answer : Enantiomers are separated using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (80:20). Biological activity is assessed via dose-response curves in receptor-binding assays (e.g., IC values for GABA receptor modulation). Studies show (R)-enantiomers exhibit 3–5× higher affinity than (S)-forms due to steric compatibility with hydrophobic binding pockets .

Q. How can researchers address contradictory bioactivity data across studies?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

- Purity Reassessment : Use differential scanning calorimetry (DSC) to detect polymorphic impurities affecting solubility .

- Solvent Standardization : Test activity in buffer systems (e.g., PBS vs. DMSO) to rule out solvent interference .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish true target engagement from nonspecific interactions .

Q. What analytical methods are recommended to study metabolic stability in vitro?

- Methodological Answer :

- Microsomal Incubation : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., oxidative defluorination or N-acetylation) .

- Half-Life Calculation : Use first-order decay kinetics (t = ln2/k) to compare metabolic rates across species .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability is assessed via:

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation by HPLC; the compound degrades >90% in basic conditions due to β-amino acid hydrolysis .

- Lyophilization : Test stability after freeze-drying; residual solvents (e.g., acetonitrile) accelerate decomposition .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with GABA receptors (PDB ID: 6X3T). Focus on hydrogen bonding with Gln203 and hydrophobic contacts with Phe200 .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with IC values using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.